molecular formula C22H27ClN4O3 B1665846 Avizafone CAS No. 65617-86-9

Avizafone

Cat. No.: B1665846
CAS No.: 65617-86-9
M. Wt: 430.9 g/mol
InChI Key: LTKOVYBBGBGKTA-SFHVURJKSA-N
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Mechanism of Action

Target of Action

Avizafone primarily targets the GABAA receptor , a major inhibitory neurotransmitter receptor in the central nervous system . The GABAA receptor plays a crucial role in maintaining the balance between neuronal excitation and inhibition.

Mode of Action

This compound is a prodrug of diazepam, a benzodiazepine derivative . It is metabolized by enzymes in the blood to form the active drug, diazepam . Diazepam, in turn, acts as a positive allosteric modulator of the GABAA receptor . This means it enhances the receptor’s response to gamma-aminobutyric acid (GABA), increasing the flow of chloride ions into the neuron and thereby hyperpolarizing the cell. This hyperpolarization makes it more difficult for the neuron to generate an action potential, effectively inhibiting neuronal activity.

Biochemical Pathways

The conversion of this compound to diazepam is facilitated by an aminopeptidase, which hydrolyzes this compound to liberate lysine and diazepam . This enzymatic activation and deamination of metabolic byproducts in the blood lead to the rapid conversion of this compound to diazepam .

Pharmacokinetics

This compound is water-soluble and can be administered intramuscularly . Its water solubility and the enzymatic conversion to diazepam allow for rapid absorption and onset of action . The rate and extent of supersaturation, and thus the bioavailability of diazepam, are determined by the prodrug/enzyme ratio .

Result of Action

The primary result of this compound’s action is the potentiation of GABAergic inhibition via the GABAA receptor. This leads to a decrease in neuronal excitability, which can be particularly beneficial in conditions characterized by excessive neuronal activity, such as seizures. This compound is mainly used as an antidote to poisoning with organophosphate nerve agents .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of other substances, such as atropine, can affect the pharmacokinetics and efficacy of this compound . Additionally, the physiological environment, including the pH and temperature, can impact the enzymatic conversion of this compound to diazepam .

Biochemical Analysis

Biochemical Properties

Avizafone plays a crucial role in biochemical reactions as a prodrug that is metabolized into diazepam. The conversion process involves aminopeptidase enzymes that hydrolyze this compound to release lysine and diazepam . Diazepam, the active form, interacts with the gamma-aminobutyric acid A (GABAA) receptor as a positive allosteric modulator . This interaction enhances the inhibitory effects of GABA, leading to its therapeutic effects.

Cellular Effects

This compound, through its active form diazepam, affects various types of cells and cellular processes. Diazepam enhances the inhibitory neurotransmitter GABA’s effects, leading to reduced neuronal excitability . This modulation of GABAergic signaling impacts cell signaling pathways, gene expression, and cellular metabolism. The compound’s influence on GABAergic signaling pathways is crucial for its anticonvulsant and anxiolytic effects.

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to diazepam, which then binds to the GABAA receptor. This binding increases the receptor’s affinity for GABA, enhancing its inhibitory effects . The positive allosteric modulation of the GABAA receptor by diazepam results in increased chloride ion influx, leading to hyperpolarization of neurons and reduced neuronal excitability . This mechanism underlies the compound’s anticonvulsant and anxiolytic properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its conversion to diazepam and subsequent metabolism. The stability and degradation of this compound are influenced by enzymatic activity, leading to the rapid formation of diazepam . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with diazepam showing sustained anticonvulsant and anxiolytic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively counteracts the effects of organophosphate poisoning by enhancing GABAergic signaling . At high doses, toxic or adverse effects may occur, including excessive sedation and respiratory depression . Threshold effects have been observed, with higher doses required to achieve significant therapeutic effects in severe poisoning cases .

Metabolic Pathways

This compound is involved in metabolic pathways that include its conversion to diazepam by aminopeptidase enzymes . Diazepam is further metabolized by hepatic enzymes, including cytochrome P450 isoforms, leading to the formation of active and inactive metabolites . These metabolic pathways influence the compound’s pharmacokinetics and pharmacodynamics, affecting its therapeutic efficacy and safety profile.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. Its water-soluble nature facilitates rapid absorption and distribution . Diazepam, the active form, is transported across cell membranes and distributed to various tissues, including the brain, where it exerts its pharmacological effects . Transporters and binding proteins may also play a role in its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound and its active form diazepam is influenced by targeting signals and post-translational modifications. Diazepam is primarily localized in the central nervous system, where it interacts with GABAA receptors on neuronal membranes . This localization is crucial for its therapeutic effects, as it enhances GABAergic signaling in specific brain regions involved in anxiety and seizure control.

Preparation Methods

Synthetic Routes and Reaction Conditions: Avizafone is synthesized through a series of chemical reactions involving the coupling of diazepam with a peptide moiety. The key steps include:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions: Avizafone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The primary product formed from the hydrolysis of this compound is diazepam, which is the active pharmacological agent .

Scientific Research Applications

Pharmacokinetics and Bioavailability

Avizafone has been studied extensively for its pharmacokinetic properties compared to diazepam. A significant finding from a clinical trial indicates that this compound achieves higher maximum plasma concentrations (CmaxC_{max}) of diazepam more rapidly than diazepam itself, suggesting enhanced bioavailability when administered as a prodrug.

Key Findings:

  • Study Design: Open-label, randomized, single-dose, three-way cross-over.
  • Dosages:
    • This compound: 20 mg
    • Diazepam: 11.3 mg
  • Results:
    • CmaxC_{max} for this compound was 231 ng/mL compared to 148 ng/mL for diazepam.
    • Time to reach maximum concentration (tmaxt_{max}) was shorter for this compound (0.75 hours) than for diazepam (1.5 hours) .
ParameterThis compound (20 mg)Diazepam (11.3 mg)
CmaxC_{max} (ng/mL)231 (60)148 (91)
tmaxt_{max} (h)0.75 (0.5–1)1.5 (0.5–96)
AUC (h ng/mL)5851 (2086)5485 (1856)

Emergency Treatment for Nerve Agent Poisoning

This compound has been explored as an alternative treatment in cases of organophosphate poisoning, such as exposure to nerve agents like sarin and soman. Studies indicate that this compound can provide effective anticonvulsant properties when used in combination with atropine and pralidoxime.

Case Study Insights:

  • In a study involving cynomolgus monkeys exposed to soman, the combination of atropine, pralidoxime, and this compound demonstrated protective effects against toxicity comparable to traditional treatments involving diazepam .
  • The administration of this compound resulted in a faster onset of action but with lower plasma levels of diazepam compared to direct diazepam administration .

Intranasal Administration Studies

Research has also focused on the intranasal delivery of this compound combined with enzymes to enhance the conversion to diazepam rapidly. This method aims to improve the therapeutic efficacy and speed of onset in emergency situations.

Experimental Findings:

  • In vitro studies showed that co-administration of this compound with converting enzymes resulted in significantly increased flux rates for diazepam compared to standard formulations .
  • This method could potentially offer a rapid response option for acute anxiety or seizure management.

Comparative Efficacy Against Sarin Poisoning

A comparative study on the efficacy of this compound versus diazepam in treating sarin poisoning highlighted that while both provided seizure protection, the use of this compound might be advantageous in specific dosing scenarios due to its pharmacokinetic profile.

Study Results:

  • Guinea pigs treated with this compound exhibited lower incidences of seizures compared to untreated controls after sarin exposure .
  • The study concluded that this compound could be a viable option for therapy when anticonvulsants are deemed necessary during nerve agent exposure.

Biological Activity

Avizafone, chemically known as N2,N6-Di-Cbz this compound, is a prodrug of diazepam that exhibits significant biological activity through its conversion into the active compound diazepam. This article explores the pharmacokinetics, therapeutic applications, and biological mechanisms of this compound, supported by data tables and research findings.

This compound has the molecular formula C38H39ClN4O7C_{38}H_{39}ClN_{4}O_{7} and is designed to enhance the solubility and bioavailability of diazepam. Upon administration, this compound is metabolized to release diazepam, which acts primarily on the central nervous system (CNS) by enhancing the effects of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal excitability. This mechanism leads to various pharmacological effects, including:

  • Anxiolytic : Reduces anxiety.
  • Sedative : Induces sedation.
  • Muscle Relaxant : Relieves muscle tension.
  • Anticonvulsant : Prevents seizures.

Pharmacokinetics

A study investigating the intranasal administration of this compound demonstrated its rapid absorption and conversion to diazepam. The results indicated:

Dose (mg/kg)Bioavailability (%)Peak Plasma Concentration (ng/ml)Time to Peak (minutes)
0.50077.8 ± 6.071.5 ± 9.35
1.00112 ± 10388 ± 318
1.50114 ± 7355 ± 1875

These findings suggest that this compound can effectively deliver diazepam through the nasal route, providing a rapid onset of action compared to traditional oral formulations .

Therapeutic Applications

This compound's unique properties make it suitable for various therapeutic interventions:

  • Anxiety Disorders : Its anxiolytic effects are beneficial in treating anxiety disorders where rapid relief is required.
  • Seizure Management : As an anticonvulsant, it can be used in acute seizure management protocols.
  • Sedation in Veterinary Medicine : Studies show its effectiveness in inducing sedation in dogs when administered intramuscularly or subcutaneously .

Case Study 1: Intranasal Administration in Rats

A study on rats demonstrated that coadministration of this compound with an exogenous converting enzyme resulted in significant increases in both plasma and brain concentrations of diazepam. The pharmacokinetic modeling indicated efficient absorption rates, making it a promising candidate for emergency medical situations where rapid drug delivery is crucial .

Case Study 2: Veterinary Applications

In veterinary studies, this compound was administered to dogs to evaluate its sedative effects. The findings indicated that both intramuscular and subcutaneous routes led to comparable sedation times, with intramuscular administration showing a faster onset .

Properties

IUPAC Name

(2S)-2,6-diamino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)-2-oxoethyl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O3/c1-27(20(28)14-26-22(30)18(25)9-5-6-12-24)19-11-10-16(23)13-17(19)21(29)15-7-3-2-4-8-15/h2-4,7-8,10-11,13,18H,5-6,9,12,14,24-25H2,1H3,(H,26,30)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKOVYBBGBGKTA-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90215868
Record name Avizafone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90215868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65617-86-9
Record name Avizafone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65617-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Avizafone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065617869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avizafone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90215868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVIZAFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65NK71K78P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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